molecular formula C10H12N2O3 B12428118 L-Kynurenine-d4-1

L-Kynurenine-d4-1

Cat. No.: B12428118
M. Wt: 212.24 g/mol
InChI Key: YGPSJZOEDVAXAB-FCDGGRDXSA-N
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Description

Structural Features and Deuterium Labeling Patterns

Structurally, L-Kynurenine-d4-1 retains the fundamental backbone of L-kynurenine, which includes an amino acid moiety (alanine-like structure) linked to an anthraniloyl group (a benzene ring substituted with amino and keto groups). The key modification lies in the substitution of four hydrogen atoms on the aromatic ring with deuterium atoms, specifically on the phenyl ring positions 3, 4, 5, and 6, as indicated by the isotopic SMILES and InChI representations.

The IUPAC name, (2S)-2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-4-oxobutanoic acid, explicitly describes the presence of four deuterium atoms on the phenyl ring, confirming selective aromatic ring labeling. This targeted deuterium incorporation minimizes metabolic interference while preserving the biological activity and receptor interactions of the molecule.

The deuterium labeling pattern is critical for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), enabling precise differentiation from endogenous L-kynurenine during metabolic assays.

Comparative Analysis with Non-Deuterated L-Kynurenine

When compared with non-deuterated L-kynurenine (C10H12N2O3, molecular weight approximately 208.21 g/mol), this compound differs by the substitution of four hydrogen atoms with deuterium, increasing the molecular weight by approximately 4 atomic mass units. This isotopic substitution does not significantly alter the chemical structure or the functional groups but provides distinct mass spectrometric signatures that facilitate its use as a stable isotope-labeled internal standard.

Feature L-Kynurenine (Non-Deuterated) This compound (Deuterated)
Molecular Formula C10H12N2O3 C10H12N2O3 (with 4 deuteriums)
Molecular Weight ~208.21 g/mol 212.24 g/mol
Isotopic Composition All hydrogens Four hydrogens replaced by deuterium
Mass Spectrometry Behavior Standard mass peaks Shifted mass peaks due to deuterium labeling
Biological Activity Native activity Preserved biological activity with minimal metabolic alteration
Application Metabolite analysis Internal standard for quantitative assays

The deuterium labeling enhances analytical specificity and sensitivity without compromising the compound’s interaction with biological targets such as the aryl hydrocarbon receptor or enzymes in the kynurenine metabolic pathway. This makes this compound invaluable in pharmacokinetic and metabolic research, particularly for tracing and quantifying kynurenine metabolism in biological systems.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

212.24 g/mol

IUPAC Name

(2S)-2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,2D,3D,4D

InChI Key

YGPSJZOEDVAXAB-FCDGGRDXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C[C@@H](C(=O)O)N)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Starting Material : L-Kynurenine (1.0 mmol)
  • Deuterating Agent : Deuterated hydrochloric acid (DCl, 6 M in D₂O)
  • Conditions : Heating at 110°C for 7 hours under reflux
  • Workup : Neutralization with NaOD, followed by lyophilization

Key Findings:

  • Deuteration Sites :
    • β-position of the amino acid backbone
    • 3’ and 5’ positions on the benzene ring
  • Products :
    • Tri-deuterated : L-[β, 3’, 5’-²H₃]kynurenine-d3 (70% yield)
    • Tetra-deuterated : L-[β, β, 3’, 5’-²H₄]kynurenine-d4 (25% yield)
Parameter Value
Temperature 110°C
Reaction Time 7 hours
Deuterium Incorporation 3–4 atoms
Purity (HPLC) >98%

Characterization:

  • High-Resolution Mass Spectrometry (HRMS) :
    • Tri-deuterated: m/z 211.12 [M+H]⁺ (calc. 211.11)
    • Tetra-deuterated: m/z 212.14 [M+H]⁺ (calc. 212.12)
  • ¹H NMR :
    • Loss of proton signals at δ 3.1 (β-CH₂) and δ 6.8–7.2 (aromatic H)

Synthesis from Deuterated Precursors

While less explicitly detailed in the literature, de novo synthesis from deuterated tryptophan offers an alternative route. This method leverages enzymatic or chemical degradation pathways to introduce deuterium at early stages.

Hypothetical Pathway:

  • Deuterated Tryptophan Synthesis :
    • Tryptophan-d8 (commercially available) subjected to oxidative cleavage via indoleamine 2,3-dioxygenase (IDO) or chemical oxidants.
  • Kynurenine Formation :
    • Enzymatic conversion by kynurenine aminotransferase (KAT) in deuterated buffer (D₂O).

Challenges:

  • Isotopic Dilution : Risk of proton reintroduction during enzymatic steps.
  • Cost : High expense of fully deuterated starting materials.

Application-Oriented Synthesis for Analytical Standards

L-Kynurenine-d4-1 is predominantly synthesized for use as an internal standard in metabolomic studies. Key considerations include:

Quality Control Metrics:

  • Isotopic Purity : ≥99% deuterium incorporation (confirmed by HRMS).
  • Chromatographic Behavior : Co-elution with native L-Kynurenine to ensure accurate quantification.
Application Method Validation Parameter Requirement
LC-MS/MS Matrix Effect ≤15% RSD
Extraction Recovery 85–115%
LOQ (Plasma) 2 nM

Comparative Analysis of Methods

Method Advantages Limitations
Acid-Catalyzed H/D - Rapid (7 hours)
- High yield
- Partial deuteration
- Side products
Deuterated Precursors - Full control of deuteration sites - Expensive
- Technically complex

Industrial-Scale Production Insights

Large-scale synthesis (e.g., 10 g batches) requires:

  • Cost Optimization : Use of recycled DCl and D₂O.
  • Automation : Continuous flow reactors to maintain reaction consistency.

Chemical Reactions Analysis

Enzymatic Interactions and Catalytic Mechanisms

L-Kynurenine-d4-1 participates in enzymatic pathways mediated by kynureninase , a pyridoxal-5′-phosphate (PLP)-dependent enzyme. The reaction mechanism involves:

  • Transaldimination : The PLP cofactor forms an external aldimine with this compound, displacing lysine residues (e.g., Lys227 in Pseudomonas fluorescens) .

  • Quinonoid intermediate formation : Lys227 deprotonates the α-carbon, generating a quinonoid intermediate that undergoes retro-Claisen cleavage .

  • Cβ-Cγ bond cleavage : Results in anthranilic acid and L-alanine as products .

Deuteration at specific positions minimally alters substrate binding but enhances isotopic tracking in enzyme kinetics studies .

Metabolic Pathway Integration

As a metabolite in the kynurenine pathway , this compound undergoes transformations critical to NAD+ synthesis and neuroactive compound production:

  • Hydroxylation : Catalyzed by kynurenine monooxygenase (KMO) to form 3-hydroxykynurenine-d4 .

  • Transamination : Generates kynurenic acid-d4 via kynurenine aminotransferase (KAT) .

  • Degradation : Hydrolyzed by kynureninase to anthranilic acid-d4 and alanine-d4 .

Table 2: Key Metabolites Derived from this compound

EnzymeProductBiological Role
Kynurenine monooxygenase3-Hydroxykynurenine-d4Precursor for neuroprotective agents
Kynurenine aminotransferaseKynurenic acid-d4NMDA receptor antagonism
KynureninaseAnthranilic acid-d4NAD+ biosynthesis

Scientific Research Applications

L-Kynurenine-d4 is an isotopically labeled form of L-kynurenine, where four hydrogen atoms are replaced with deuterium. Due to its distinct mass, it is used as an internal standard in mass spectrometry to quantify L-kynurenine levels in biological samples . L-Kynurenine is a key metabolite in the kynurenine pathway, which is involved in various biological processes, including immune response, neurotransmitter regulation, and inflammation .

Scientific Research Applications

L-Kynurenine-d4 is primarily used in scientific research as an internal standard for the quantification of kynurenine and other related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

LC-MS/MS Method Development:

  • Quantification of Kynurenine and Tryptophan: L-Kynurenine-d4 is used as an internal standard to accurately determine kynurenine concentrations in human plasma from HIV-infected patients .
  • Sample Preparation: In a typical LC-MS/MS method, a plasma sample is mixed with L-Kynurenine-d4 and tryptophan-d5 (Trp-d5) as internal standards, followed by protein precipitation using trifluoroacetic acid. The supernatant is then analyzed by LC-MS/MS .
  • Evaluation of Extraction Efficiency: L-Kynurenine-d4 is utilized to evaluate the extraction efficiencies of kynurenine from biological samples. For instance, it is spiked into human plasma, and its recovery is determined to validate the extraction method .
  • Mass Ionization Suppression/Enhancement: L-Kynurenine-d4 helps in assessing matrix effects during LC-MS/MS analysis. It is used to calculate matrix factors by comparing the peak area of the analyte in the presence of a biological matrix versus in a pure solution .

Kynurenine Pathway Studies:

  • Metabolite Analysis: L-Kynurenine-d4 is employed in studies analyzing the kynurenine pathway to understand its role in various conditions, including chronic pain and neurological disorders .
  • Enzyme Activity Measurement : It can be used in experiments to measure the activity of enzymes involved in the kynurenine pathway. For example, it can be used to see how particulate matter affects the activity of enzymes such as indoleamine 2,3-dioxygenase, kynureninase, and kynurenine monooxygenase .
  • Neuroprotection Research: Due to the kynurenine pathway's involvement in neuroinflammation and neuroprotection, L-Kynurenine-d4 can be used in studies investigating the effects of compounds like ketamine on the pathway and its subsequent impact on neuroprotection .

Animal Studies:

  • Analgesic Effects: L-Kynurenine has demonstrated antinociceptive effects in rats . It can also mitigate tactile hypersensitivity .
  • Metabolic Studies: L-Kynurenine-d4 can be used to study metabolic changes in animal models, such as rats fed with high-fructose corn syrup, to investigate the impact on the kynurenine pathway .

Comparison with Similar Compounds

L-Kynurenine (Non-Deuterated Parent Compound)

  • Molecular Formula : C₁₀H₁₂N₂O₃
  • Molecular Weight : 208.21 g/mol
  • CAS : 2922-83-0
  • Key Differences: Lacks deuterium substitution, leading to faster metabolic clearance compared to deuterated analogs . Directly activates AhR, modulating immune responses (e.g., T-cell proliferation inhibition) and promoting cancer cell invasiveness (e.g., U87 glioblastoma) . Solubility: Freely soluble in DMSO, H₂O, ethanol, and DMF, facilitating diverse experimental formulations .

L-Kynurenine-d4 (Alternative Deuterated Form)

  • Molecular Formula : C₁₀H₈D₄N₂O₃ (same as L-Kynurenine-d4-1)
  • Molecular Weight : 212.24 g/mol
  • CAS : 2672568-86-2
  • Both compounds are used as isotopic tracers, but batch-specific deuterium placement may influence study reproducibility .

Other Isotopic Variants

  • L-Kynurenine-13C10 Sulfate Hemihydrate :
    • ¹³C-labeled variant used for precise metabolic flux analysis in sulfur-containing pathways .
  • This compound Hydrochloride: Salt form with enhanced solubility for specific in vivo applications (e.g., intravenous administration) .

Non-Isotopic AhR Modulators

  • Mivotilate (CAS: 130112-42-4): Non-deuterated AhR activator with hepatoprotective properties; lacks isotopic utility but shares target pathways .
  • PDM2 (CAS: N/A):
    • AhR antagonist (Ki = 1.2 ± 0.4 nM); used to block this compound-mediated signaling in mechanistic studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Molecular Formula Molecular Weight (g/mol) Deuterium Positions Purity
This compound 194546-33-3 C₁₀H₈D₄N₂O₃ 212.24 3,4,5,6 >98%
L-Kynurenine 2922-83-0 C₁₀H₁₂N₂O₃ 208.21 None >98%
L-Kynurenine-d4 2672568-86-2 C₁₀H₈D₄N₂O₃ 212.24 Undisclosed >98%

Table 2: Functional Comparison

Compound AhR Activity Primary Application Metabolic Stability
This compound Agonist Isotopic tracer for LC-MS pharmacokinetics High (deuterated)
L-Kynurenine Agonist Immune modulation, cancer research Moderate
L-Kynurenine-d4 Agonist Alternative deuterated tracer High (deuterated)
Mivotilate Agonist Hepatoprotection studies High (non-deuterated)

Research Findings

  • Metabolic Stability: Deuterated analogs like this compound exhibit prolonged half-lives (~2–3× longer than non-deuterated L-Kynurenine) in rodent models, enabling accurate quantification of low-abundance metabolites .
  • AhR Activation : Both this compound and its parent compound suppress T-cell proliferation at IC₅₀ values of 10–50 µM, confirming retained bioactivity post-deuteration .
  • Solubility Challenges : While this compound is pre-dissolved in DMSO, its hydrochloride form is preferred for aqueous formulations in in vivo studies .

Biological Activity

L-Kynurenine-d4-1 is a deuterium-labeled derivative of L-Kynurenine, a metabolite of the essential amino acid L-tryptophan. This compound plays a significant role in the kynurenine pathway, which is crucial for various biological processes, including neurotransmitter regulation, immune response modulation, and inflammation control. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on health, and implications in disease contexts.

Overview of the Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan degradation and involves several key metabolites, including L-Kynurenine, kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN). These metabolites have diverse biological activities:

  • Kynurenic Acid : Acts as a non-selective antagonist of glutamate receptors and possesses neuroprotective properties.
  • 3-Hydroxykynurenine : Exhibits neurotoxic effects and contributes to oxidative stress.
  • Quinolinic Acid : Functions as an NMDA receptor agonist and is implicated in neurodegenerative diseases.

This compound functions primarily through its interaction with the aryl hydrocarbon receptor (AhR), exhibiting an affinity (Kd) of approximately 4 µM. This interaction can modulate various biological pathways, influencing both immune responses and neuronal functions . Additionally, L-Kynurenine has been shown to:

  • Increase the activity of ethoxyresorufin-O-deethylase (EROD) in liver cells, indicating its role in metabolic processes .
  • Decrease intracellular NAD+ concentrations while increasing lactate dehydrogenase (LDH) activity in human astrocytes and neurons, suggesting potential implications for energy metabolism and cell viability .

Biological Activity and Health Implications

This compound has been studied for its effects on various health conditions:

  • Neuroprotection : Research indicates that L-Kynurenine may enhance antioxidant defenses by increasing glutathione levels and the activity of antioxidant enzymes like glutathione reductase (GR) and glutathione peroxidase (GPx) . This suggests its potential utility in neurodegenerative disorders.
  • Inflammation : The compound has been associated with modulating inflammatory responses. For instance, it can reduce lung injury in models of chronic granulomatous disease by influencing immune cell activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neurodegenerative Diseases : In models of Alzheimer's disease, elevated levels of kynurenines have been linked to cognitive decline. Restoring balance in tryptophan metabolism has shown promise in alleviating symptoms .
  • Chronic Granulomatous Disease : In a study involving mice with chronic granulomatous disease, L-Kynurenine was found to reduce lung injury induced by A. fumigatus infection .
  • Immune Modulation : Elevated indoleamine 2,3-dioxygenase (IDO) activity leading to increased kynurenine production has been observed in patients with chronic graft-versus-host disease (cGVHD), suggesting that targeting this pathway may offer therapeutic benefits .

Data Table: Biological Effects of Kynurenine Metabolites

MetaboliteMechanism of ActionHealth Implications
Kynurenic AcidNMDA receptor antagonistNeuroprotection
3-HydroxykynurenineRedox-active; neurotoxicNeurodegeneration
Quinolinic AcidNMDA receptor agonistPotential neurotoxicity
L-KynurenineAhR agonist; modulates inflammationImmune response modulation

Q & A

Q. How can researchers verify the isotopic purity of L-Kynurenine-d4-1 in experimental setups?

Isotopic purity is critical for reproducibility. Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or liquid chromatography-mass spectrometry (LC-MS) to confirm the presence and ratio of deuterium atoms. The CAS number (194546-33-3) and SMILES notation ([2H]C1=C(C(=C(C(=C1[2H])C(=O)CC@@HN)N)[2H])[2H]) provide structural identifiers for validation .

Q. What are the optimal storage conditions for this compound to maintain stability in long-term studies?

Store as a powder at -20°C for up to 3 years or 4°C for 2 years. For dissolved samples, use -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How should this compound be solubilized for in vitro assays?

Test solubility in dimethyl sulfoxide (DMSO) first. If unsuccessful, use alternative solvents like water, ethanol, or dimethylformamide (DMF) with minimal solvent volumes to avoid sample loss. Pre-solubility testing via spectrophotometry is recommended to confirm stability .

Q. What safety precautions are required when handling this compound in laboratory settings?

While the substance is not classified as hazardous under GHS standards, standard laboratory safety protocols (e.g., gloves, lab coats, and fume hoods) should be followed. Refer to safety data sheets (SDS) for emergency contact information and handling guidelines .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its pharmacokinetic profile compared to the non-deuterated form?

Deuteration alters metabolic stability by reducing hepatic clearance due to the kinetic isotope effect (KIE). This prolongs the half-life and modifies metabolite formation pathways, which must be quantified using LC-MS/MS in plasma and tissue samples .

Q. What experimental design considerations are critical when using this compound as a tracer in metabolic flux analysis?

  • Dose calibration : Ensure isotopic enrichment does not exceed 5% to avoid perturbing endogenous pathways.
  • Control groups : Include non-deuterated L-Kynurenine to isolate isotope-specific effects.
  • Sampling intervals : Collect time-point data to capture dynamic metabolic changes, particularly in tryptophan-kynurenine pathway studies .

Q. How can researchers resolve contradictory data in studies investigating this compound's role in aryl hydrocarbon receptor (AhR) activation?

  • Methodological validation : Confirm AhR binding via competitive assays (e.g., luciferase reporter gene assays) with known agonists/antagonists.
  • Contextual factors : Account for cell-type-specific receptor expression and co-factor availability.
  • Data triangulation : Combine in vitro (e.g., hepatocyte models) and in vivo (e.g., knockout mice) data to validate mechanisms .

Q. What strategies optimize the detection of this compound in complex biological matrices using LC-MS?

  • Column selection : Use hydrophilic interaction liquid chromatography (HILIC) for polar compound separation.
  • Ionization mode : Employ electrospray ionization (ESI) in positive ion mode with m/z transitions targeting 212.109 (exact mass).
  • Matrix effects : Normalize with deuterated internal standards (e.g., L-Kynurenine-d7) to mitigate ion suppression .

Q. How should researchers design dose-response studies to evaluate this compound's neurotoxic effects in neuronal cell cultures?

  • Concentration range : Test 0.1–100 µM, based on reported IC50 values for kynurenine pathway metabolites.
  • Endpoint selection : Measure reactive oxygen species (ROS), mitochondrial membrane potential, and caspase-3 activation.
  • Temporal analysis : Include 24-, 48-, and 72-hour exposures to assess cumulative toxicity .

Q. What statistical approaches are recommended for analyzing high-throughput metabolomics data involving this compound?

  • Multivariate analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify metabolite clusters.
  • Pathway enrichment : Use tools like MetaboAnalyst to map kynurenine pathway perturbations.
  • False discovery rate (FDR) correction : Adjust p-values using Benjamini-Hochberg methods to account for multiple comparisons .

Methodological Notes

  • Referencing standards : Cross-validate findings with the PubChem CID (132209605) and CAS numbers (194546-33-3 for this compound; 2922-83-0 for the non-deuterated form) .
  • Ethical compliance : Obtain institutional review board (IRB) approval for in vivo studies, adhering to FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for research question formulation .

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